molecular formula C18H21N3O3 B2914809 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034580-34-0

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2914809
CAS RN: 2034580-34-0
M. Wt: 327.384
InChI Key: WRWPEXCSDZHGNO-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in treating various diseases.

Scientific Research Applications

Antibacterial Activity

  • Microwave-Assisted Synthesis : A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the microwave-assisted synthesis of compounds containing the piperidine and pyrimidine imines structures. These compounds, including 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, were tested for their antibacterial activity, showing potential in this field (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Medicinal Chemistry

  • Synthesis of Piperidin-1-yl Derivatives : Another study by the same authors discussed the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone derivatives, which were also synthesized under microwave irradiation and tested for their antibacterial activity. These compounds showcase the versatility and potential application in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Pharmacokinetics Study : Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a similar molecular structure. This study provided insights into how such compounds behave in biological systems, which is crucial for their application in drug development (Sharma et al., 2012).

  • Novel Synthesis Methods : Vijayakumar, Karthikeyan, and Sarveswari (2014) presented a method for synthesizing 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, demonstrating innovative approaches in the synthesis of complex molecules which can be applied in drug design (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Metal Coordination and Self-Assembly

  • Metal Coordination Studies : Folmer-Andersen, Aït‐Haddou, Lynch, and Anslyn (2003) investigated ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold for their ability to form complexes with metals like Zn(II) and Cu(II). This research is significant for understanding the interaction of such compounds with metals, useful in areas like catalysis and material science (Folmer-Andersen et al., 2003).

  • Self-Assembly of Pyrimidinones : Bararjanian, Balalaie, Rominger, and Barouti (2010) explored the self-assembly and hydrogen bonding in pyrimidinones, an area crucial for understanding molecular interactions and the development of novel materials (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Enaminone Chemistry

  • Enaminone-Based Synthesis : Bhat, Al-Omar, Ghabbour, and Naglah (2018) focused on the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This research contributes to the understanding of enaminone chemistry, which is relevant in the synthesis of various biologically active compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-7-16(14)23-12-18(22)21-10-4-6-15(11-21)24-17-8-9-19-13-20-17/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPEXCSDZHGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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